Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Z-1,4-Butanediamine hydrochloride, is a chemical compound synthesized from benzyl chloroformate and 1,4-diaminobutane []. It finds application in scientific research as a protected building block for the synthesis of various molecules, particularly those containing polyamine or polyamide functionalities [].
The benzyl group (C6H5CH2) in Benzyl N-(4-aminobutyl)carbamate hydrochloride acts as a protecting group for the primary amine (NH2) functionality on the 4-carbon chain. This protection strategy allows for selective modification of other functional groups present in the molecule without affecting the amine []. The benzyl group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free amine group at the desired stage of the synthesis [].
Benzyl N-(4-aminobutyl)carbamate hydrochloride is particularly valuable in peptide immobilization, where it serves as a spacer arm to link peptides to solid supports. The protected amine group can be attached to the solid support, while the free amine at the other end allows for subsequent conjugation of the peptide via amide bond formation []. The benzyl group is then removed to release the functional amine group in the peptide, enabling its interaction with the target molecule or biological system.
Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane hydrochloride, is a chemical compound with the molecular formula and a molar mass of approximately 258.74 g/mol. It is classified as a skin and eye irritant, and it may pose respiratory hazards upon exposure . This compound serves as an important intermediate in organic synthesis, particularly in the development of various pharmaceuticals and biologically active molecules.
As a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride does not have a specific mechanism of action within biological systems. Its primary function is to reversibly block the reactivity of the amine group in a target molecule during organic synthesis.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions and reagents used.
This compound exhibits significant biological activity, particularly in its role as an inhibitor of the human sodium-glucose cotransporter 1 (SGLT1). By inhibiting SGLT1, it reduces the absorption of glucose and galactose in the intestines, which can lead to decreased blood sugar levels. This mechanism suggests potential therapeutic applications in managing conditions related to hyperglycemia .
Benzyl N-(4-aminobutyl)carbamate hydrochloride is soluble in dimethyl sulfoxide and methanol, which aids in its application in biochemical studies. Its effects on cellular processes are influenced by its interaction with various biomolecules, including enzymes involved in metabolic pathways.
The synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-aminobutylamine under controlled conditions. The process may include protective group strategies to ensure selectivity and yield during the formation of the carbamate linkage. Various synthetic routes have been explored to optimize yield and purity, often requiring purification steps such as recrystallization or chromatography .
Benzyl N-(4-aminobutyl)carbamate hydrochloride has diverse applications across multiple fields:
Studies on Benzyl N-(4-aminobutyl)carbamate hydrochloride have focused on its interactions with cellular components, particularly regarding its inhibitory effects on SGLT1. Research indicates that varying dosages can lead to different biological outcomes, making it a valuable compound for pharmacological studies aimed at understanding glucose transport mechanisms .
Benzyl N-(4-aminobutyl)carbamate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzyl (5-aminopentyl)carbamate hydrochloride | 18807-74-4 | 0.98 |
Benzyl (6-aminohexyl)carbamate hydrochloride | 78618-06-1 | 0.98 |
Benzyl (4-hydroxybutyl)carbamate | 17996-13-3 | 0.96 |
Benzyl (4-aminobutyl)carbamate | 62146-62-7 | 0.98 |
These compounds are distinguished by variations in their alkyl chain lengths or functional groups, which may affect their biological activity and chemical reactivity. The unique structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride positions it as a crucial intermediate in the synthesis of specific inhibitors targeting glucose transport mechanisms, setting it apart from its analogs .
Irritant